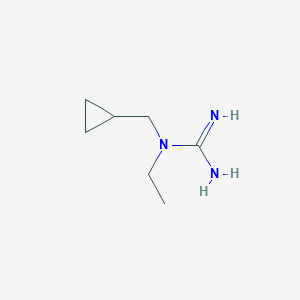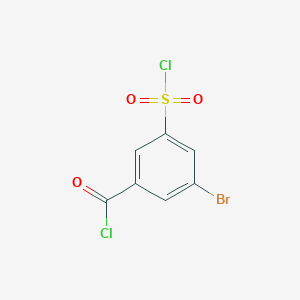
3-Bromo-5-(chlorosulfonyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(chlorosulfonyl)benzoyl chloride is an organic compound with the molecular formula C7H3BrCl2O3S. It is a derivative of benzoyl chloride, featuring bromine and chlorosulfonyl functional groups. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(chlorosulfonyl)benzoyl chloride typically involves the chlorosulfonation of 3-bromobenzoic acid. The process can be summarized as follows:
Starting Material: 3-Bromobenzoic acid.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is carried out under controlled temperature conditions, usually below 50°C, to prevent decomposition.
Procedure: 3-Bromobenzoic acid is added to chlorosulfonic acid, and the mixture is stirred until the reaction is complete. The product is then purified by recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large reactors equipped with temperature control systems.
Continuous Flow Systems: To ensure consistent quality and yield.
Purification: Industrial purification methods such as distillation, crystallization, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(chlorosulfonyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form 3-bromo-5-sulfanylbenzoyl chloride.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Major Products:
Substitution Products: 3-Bromo-5-(alkylsulfonyl)benzoyl chloride.
Reduction Products: 3-Bromo-5-sulfanylbenzoyl chloride.
Oxidation Products: 3-Bromo-5-(sulfonic acid)benzoyl chloride.
Scientific Research Applications
3-Bromo-5-(chlorosulfonyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(chlorosulfonyl)benzoyl chloride involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
3-Bromobenzoyl chloride: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
5-Chlorosulfonyl-2-bromobenzoyl chloride: Similar structure but different substitution pattern, affecting its reactivity and applications.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group, which alters its chemical properties and reactivity.
Uniqueness: 3-Bromo-5-(chlorosulfonyl)benzoyl chloride is unique due to the presence of both bromine and chlorosulfonyl groups, providing a combination of reactivity and functional versatility that is not found in similar compounds. This makes it particularly valuable in organic synthesis and industrial applications.
Properties
Molecular Formula |
C7H3BrCl2O3S |
|---|---|
Molecular Weight |
317.97 g/mol |
IUPAC Name |
3-bromo-5-chlorosulfonylbenzoyl chloride |
InChI |
InChI=1S/C7H3BrCl2O3S/c8-5-1-4(7(9)11)2-6(3-5)14(10,12)13/h1-3H |
InChI Key |
IGAMHKYXWCBGLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


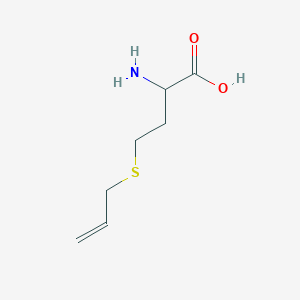
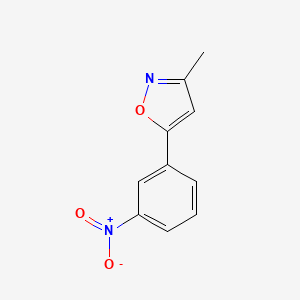
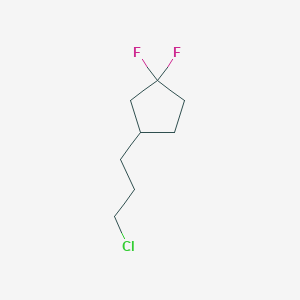
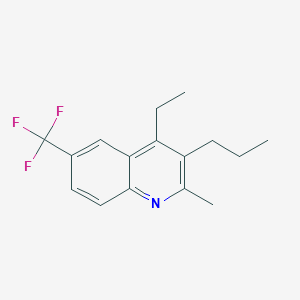
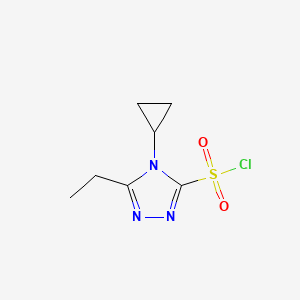
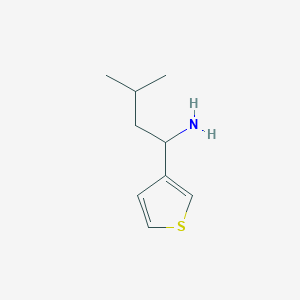

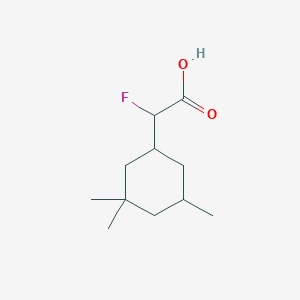
![1-[2-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13228238.png)
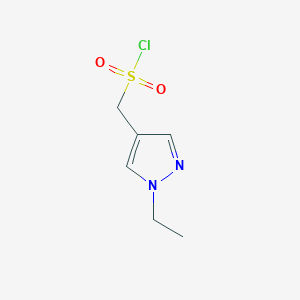
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride](/img/structure/B13228249.png)
![2-(Difluoromethyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13228251.png)
![({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13228255.png)
